DL-Propargylglycine hydrochloride

Cystathionine γ-lyase H₂S biosynthesis Enzyme inhibition

Researchers requiring unambiguous attribution of hydrogen sulfide (H₂S) effects specifically to cystathionine-γ-lyase (CSE) need DL-Propargylglycine hydrochloride (PAG). Unlike aminooxyacetic acid (AOAA), which inhibits both CSE and CBS, DL-PAG demonstrates >250-fold selectivity for CSE. - >250-fold selectivity over CBS; IC₅₀ = 40 μM for CSE vs. no significant inhibition up to 10 mM on CBS. - Validated in vivo: At 50 mg/kg i.v., abolishes plasma H₂S elevation in hemorrhagic shock models. - Click-chemistry compatible terminal alkyne for probe development.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57
CAS No. 16900-57-5; 198774-27-5; 64165-64-6; 87205-47-8
Cat. No. B2452206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Propargylglycine hydrochloride
CAS16900-57-5; 198774-27-5; 64165-64-6; 87205-47-8
Molecular FormulaC5H8ClNO2
Molecular Weight149.57
Structural Identifiers
SMILESC#CCC(C(=O)O)N.Cl
InChIInChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H
InChIKeyUAMBUICGODABQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DL-Propargylglycine Hydrochloride: Identity & Procurement


DL-Propargylglycine hydrochloride (PAG) is a racemic, non-proteinogenic amino acid derivative and a well-characterized, irreversible inhibitor of cystathionine-γ-lyase (CSE) . It functions as a suicide inhibitor that covalently modifies the pyridoxal 5′-phosphate (PLP) active site of CSE, thereby blocking endogenous hydrogen sulfide (H₂S) biosynthesis . The hydrochloride salt form (Molecular Formula: C₅H₈ClNO₂; Molecular Weight: 149.58 g/mol) is the standard research-grade formulation, widely available from major suppliers at purities of ≥95–99%, with established storage conditions of −20°C in an inert atmosphere . Unlike chiral analogs (L- or D-propargylglycine), the racemic DL-PAG represents the canonical, historically most-cited tool compound for in vitro and in vivo H₂S pathway interrogation .

Mechanism Irreversible CSE suicide inhibitor
Form Racemic DL-propargylglycine HCl salt
Workflow Canonical H₂S pathway interrogation tool

Non-Substitutability of DL-Propargylglycine


Substituting DL-propargylglycine hydrochloride with another CSE inhibitor (e.g., β-cyanoalanine, aminooxyacetic acid) or with an isolated enantiomer (L- or D-propargylglycine) without experimental validation introduces significant scientific risk. First, IC₅₀ values against recombinant or tissue-derived CSE vary by orders of magnitude among inhibitors, meaning equipotent dosing assumptions are invalid [1]. Second, selectivity profiles differ markedly: while PAG is a relatively selective CSE inhibitor, aminooxyacetic acid (AOAA) potently inhibits both CSE and cystathionine β-synthase (CBS), confounding H₂S source attribution . Third, the D-enantiomer of propargylglycine exhibits distinct metabolic fates and off-target liabilities, including nephrotoxicity mediated by D-amino acid oxidase [2]. Finally, the racemic DL-PAG has a uniquely established in vivo metabolic signature—conversion to γ-glutamylpropargylglycylglycine—that is not replicated by enantiopure analogs [3]. These differences underscore that DL-PAG is not functionally interchangeable; its selection must be justified by specific experimental endpoints that align with its defined potency, selectivity, and metabolic profile.

Inhibitor potency mismatch CSE inhibitor IC₅₀ values vary by orders of magnitude; equipotent dosing assumptions may not transfer across analogs.
CBS co-inhibition confounding AOAA inhibits both CSE and CBS, whereas DL-PAG offers a substantially wider CSE selectivity window; source attribution shifts without validation.
Enantiomer metabolic divergence D-propargylglycine is metabolized to nephrotoxic intermediates; racemic DL-PAG signatures may not replicate with enantiopure forms.
Unique metabolite pathway Only racemic DL-PAG yields γ-glutamylpropargylglycylglycine, a glutathione analog that can confound interpretation if substituted.

Differentiation from Analogs & Alternatives


CSE Inhibitory Potency vs. Key Analogs

In recombinant enzyme assays at pH 8.2 and 37°C, DL-propargylglycine (DL-PAG) exhibits an IC₅₀ of 40 μM against CSE, placing it at an intermediate potency between the more potent L-aminoethoxyvinylglycine (IC₅₀ = 1.0 μM) and the less potent β-cyanoalanine (IC₅₀ = 14 μM) [1]. In rat liver homogenate preparations, DL-PAG demonstrates an IC₅₀ of 55.0 ± 3.2 μM, which is approximately 8.5-fold less potent than β-cyanoalanine (BCA) in the same system (IC₅₀ = 6.5 ± 1.2 μM) [2]. This graded potency spectrum defines DL-PAG as a moderately potent, well-characterized tool for H₂S pathway studies where complete enzyme ablation is not required or where intermediate inhibition is desired.

Potency vs Analogs
Reported
DL-PAG IC₅₀ 40 μM (recomb.); 55.0 ± 3.2 μM (rat liver)
β-cyanoalanine IC₅₀ 14 μM / 6.5 μM
L-AVG IC₅₀ 1.0 μM
Supports intermediate CSE inhibition context
Residual H₂S production may persist; over-inhibition artifacts avoidable
Cystathionine γ-lyase H₂S biosynthesis Enzyme inhibition

CSE vs. CBS Selectivity

In a comprehensive comparative study of CSE and CBS inhibitors, aminooxyacetic acid (AOAA) demonstrated potent inhibition of both CSE (IC₅₀ = 1.1 ± 0.1 μM) and CBS (IC₅₀ = 8.5 ± 0.7 μM), indicating poor enzyme selectivity that complicates interpretation of H₂S source contribution [1]. In contrast, DL-propargylglycine (DL-PAG) exhibits a CSE IC₅₀ of 40 ± 8 μM with minimal CBS inhibition at concentrations up to 10 mM, providing a >250-fold selectivity window for CSE over CBS [1]. This selectivity profile makes DL-PAG the preferred tool compound when experimental objectives require attribution of H₂S effects specifically to CSE rather than CBS-derived H₂S production.

CSE Selectivity
Head-to-head
>250-fold selectivity CSE over CBS
Enables CSE-specific pathway attribution
Minimal CBS inhibition up to 10 mM
Enzyme selectivity CBS inhibition Pharmacological tool validation

Chemosensitization in Bladder Cancer

In an intravesical murine model of bladder cancer, DL-propargylglycine (PAG) administration as a CSE inhibitor produced statistically significant antitumor effects when combined with gemcitabine chemotherapy [1]. Compared to gemcitabine alone, the combination of PAG + gemcitabine resulted in tumor regression (p < 0.0001), enhanced PARP-1-cleavage-associated apoptosis (p < 0.05), increased intratumoral CD8+ T cell infiltration (p < 0.05), increased F4/80+ macrophage infiltration (p < 0.002), and reduced neovascularization (p < 0.0001) [1]. PAG monotherapy also significantly attenuated tumor growth (p < 0.002) and invasion relative to control cohorts [1]. These combinatorial effects have not been equivalently documented for alternative CSE inhibitors such as β-cyanoalanine in this specific oncologic context.

Combination Model
Reported
PAG + gemcitabine: tumor regression p
Reported combination-model endpoint context
Intravesical murine bladder cancer model
Unique Metabolite
Class-level
γ-Glu-PPG-Gly peak 1.15 ± 0.08 μmol/g liver (8 h)
Supports glutathione-pathway metabolite monitoring
2–7% of administered dose sequestered
Bladder cancer Chemosensitization Combination therapy Intravesical model

Unique γ-Glutamylpropargylglycylglycine Metabolite

DL-propargylglycine (DL-PAG) undergoes a unique in vivo metabolic conversion to γ-glutamylpropargylglycylglycine (γ-Glu-PPG-Gly), a glutathione analog that is not produced from L-propargylglycine or other CSE inhibitors [1]. In rats administered DL-PAG intraperitoneally at 50 mg/kg body weight, hepatic γ-Glu-PPG-Gly levels increased time-dependently, reaching a maximum of 1.15 ± 0.08 μmol/g liver at 8 hours post-administration, then declining to approximately 50% of maximum by 24 hours [1]. At 14 hours post-administration across a dose range of 3.125–200 mg/kg, the propargylglycine moiety sequestered as γ-Glu-PPG-Gly represented 2–7% of the total administered DL-PAG [1]. This metabolic signature—formation of a glutathione-like conjugate—is mechanistically distinct from simple renal clearance and may have implications for interpretation of sustained H₂S inhibition versus secondary metabolite effects.

Unique Metabolite
Class-level
γ-Glu-PPG-Gly peak 1.15 ± 0.08 μmol/g liver (8 h)
Supports glutathione-pathway metabolite monitoring
2–7% of administered dose sequestered
Drug metabolism Glutathione analog In vivo pharmacokinetics

High-Value Application Scenarios


CSE-Selective H₂S Pathway Interrogation

Researchers seeking to attribute H₂S-mediated physiological effects specifically to cystathionine-γ-lyase (CSE) rather than cystathionine β-synthase (CBS) should select DL-propargylglycine hydrochloride. Unlike aminooxyacetic acid (AOAA), which inhibits both CSE (IC₅₀ = 1.1 μM) and CBS (IC₅₀ = 8.5 μM) at overlapping concentrations, DL-PAG demonstrates >250-fold selectivity for CSE (IC₅₀ = 40 μM) with no significant CBS inhibition up to 10 mM [1]. This selectivity enables unambiguous interpretation of H₂S source contributions in vascular biology, inflammation, and metabolic studies.

Bladder Cancer Chemosensitization with Gemcitabine

In oncology research programs focused on bladder cancer, DL-propargylglycine hydrochloride is validated as a chemosensitizing agent when co-administered with gemcitabine. Quantitative in vivo evidence demonstrates that PAG + gemcitabine combination therapy produces tumor regression (p < 0.0001 vs. gemcitabine alone), enhances apoptosis (p < 0.05), and increases intratumoral immune cell infiltration (CD8+ T cells: p < 0.05; F4/80+ macrophages: p < 0.002) in an intravesical murine model [1]. This specific combination effect represents a differentiated application relative to other CSE inhibitors lacking equivalent oncologic validation.

Hemorrhagic Shock & H₂S Pharmacology

DL-propargylglycine hydrochloride is the established reference inhibitor for studies of H₂S in hemorrhagic shock pathophysiology. In rat models, DL-PAG inhibits liver H₂S synthesis with an IC₅₀ of 55.0 ± 3.2 μM in vitro and abolishes the plasma H₂S elevation observed in anesthetized rats subjected to hemorrhagic shock in vivo [1]. This dual in vitro/in vivo validation, with defined dosing parameters (e.g., 50 mg/kg i.v.), makes DL-PAG the tool of choice for cardiovascular researchers investigating H₂S as a vasoactive gasotransmitter in shock states.

Click Chemistry & Bioconjugation Probes

DL-propargylglycine hydrochloride contains a terminal alkyne moiety that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This structural feature enables covalent conjugation to azide-containing fluorophores, affinity tags, or solid supports. For chemical biologists developing activity-based probes for CSE or incorporating non-canonical amino acids into peptides, DL-PAG offers a dual-function scaffold: it retains CSE inhibitory activity while providing a bioorthogonal handle for downstream detection or immobilization. This click-chemistry compatibility is not present in β-cyanoalanine or AOAA.

Application
Selection Property
Validation Focus
CSE-specific H₂S signaling studies
CSE selectivity over CBS
Enzyme selectivity assay validation
Bladder cancer combination-model studies
Tumor regression model endpoints
In vivo model response interpretation
Hemorrhagic shock H₂S research
In vivo H₂S synthesis inhibition
Shock-model endpoint context
Bioorthogonal probe development
Terminal alkyne functionality
CuAAC click-chemistry compatibility

Technical Documentation Hub

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